molecular formula C20H24N2O4 B2785293 ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate CAS No. 862814-02-6

ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Cat. No.: B2785293
CAS No.: 862814-02-6
M. Wt: 356.422
InChI Key: OOTUVCFJAWPGRC-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a 2-(1,2-dimethylindol-3-yl)-2-oxoacetyl moiety.

Properties

IUPAC Name

ethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-4-26-20(25)14-9-11-22(12-10-14)19(24)18(23)17-13(2)21(3)16-8-6-5-7-15(16)17/h5-8,14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTUVCFJAWPGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Functionalization of the Indole: The indole core is then functionalized to introduce the 1,2-dimethyl groups.

    Acylation: The functionalized indole is acylated with an appropriate acylating agent to introduce the oxoacetyl group.

    Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the indole derivative.

    Esterification: Finally, the carboxylate ester is formed through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxoacetyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate typically involves multi-step organic reactions that integrate indole derivatives with piperidine frameworks. The compound's structure can be confirmed through various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)References
1Indole + Acetic anhydride85%
2Piperidine + Ethyl chloroacetate75%
3Final coupling reaction70%

This compound has shown promising biological activities, particularly in anti-inflammatory and analgesic properties. Pharmacological studies indicate that compounds with similar structural motifs exhibit significant effects on pain and inflammation pathways.

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of related compounds, it was found that derivatives of piperidine exhibited moderate to strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The specific compound demonstrated a dose-dependent reduction in edema in animal models .

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Ethyl 1-(...)4560
Control (Piroxicam)5070

Applications in Drug Development

The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:

a. Anticancer Research
Preliminary studies suggest that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

b. Neurological Disorders
Given its ability to modulate neuroinflammatory responses, this compound could be explored for applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

c. Pain Management
As indicated by its analgesic properties, this compound may serve as a basis for developing new pain management therapies that could provide alternatives to traditional opioids.

Mechanism of Action

The mechanism of action of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Binding to Receptors: Modulating the activity of specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate ()

  • Structural Features : The piperidine ring is substituted with a 2-chloroethyl group at the 1-position and an ethyl carboxylate at the 4-position.
  • Synthesis : Prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base .
  • Applications : Intermediate in the synthesis of umeclidinium bromide, a bronchodilator. The chloroethyl group facilitates further cyclization to form quinuclidine derivatives.
  • Key Differences : Lacks the indole-oxoacetyl moiety, resulting in divergent biological targets (respiratory vs. CNS).

Ethyl 1-(2-(1-Methyl-1H-indazol-3-carboxamido)ethyl)piperidine-4-carboxylate ()

  • Structural Features : Incorporates an indazole ring linked via a carboxamidoethyl group to the piperidine.
  • Synthesis : Derived from a reaction between 2-(1-methylindazol-3-yl)-4,5-dihydrooxazole and ethyl piperidine-4-carboxylate under acidic conditions .
  • Pharmacology : Acts as a GABAA agonist with anticonvulsant activity.
  • Key Differences : The indazole-carboxamido group may enhance metabolic stability compared to the indole-oxoacetyl group, which is more electrophilic and prone to hydrolysis.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ()

  • Structural Features : Piperidin-4-one core with acetyl, ethyl, and two 4-methoxyphenyl substituents.
  • Applications : Exhibits antimicrobial and anti-inflammatory activities attributed to the methoxyphenyl groups .
  • Key Differences : The ketone at the 4-position (vs. carboxylate) and aromatic substituents confer distinct solubility and receptor-binding profiles.

Ethyl 1-[3-[(Z)-(3-Methyl-4-oxo-2-sulfanylidenethiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate ()

  • Structural Features: Complex heterocyclic system fused with a thiazolidinone and pyrido-pyrimidinone.
  • Molecular Weight : 458.6 g/mol, significantly higher than the target compound (~350–400 g/mol estimated) .
  • Key Differences : The extended conjugation and sulfanylidene group may enhance UV absorption, making it suitable for analytical applications rather than CNS targeting.

Tabulated Comparison of Key Attributes

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Biological Activity
Target Compound ~350–400 (estimated) Indole-oxoacetyl, ethyl carboxylate Likely involves ketone-amine condensation Potential CNS modulation
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate () 235.7 Chloroethyl, ethyl carboxylate Alkylation with 1-bromo-2-chloroethane Bronchodilator intermediate
Ethyl 1-(2-(1-methylindazol-3-carboxamido)ethyl)piperidine-4-carboxylate () ~375 (estimated) Indazole-carboxamido, ethyl carboxylate Acid-catalyzed oxazole ring-opening GABAA agonism
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one () 423.5 Piperidin-4-one, methoxyphenyl Crystallographically characterized Antimicrobial
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidenethiazolidin-5-ylidene)methyl]-4-oxopyrido... () 458.6 Thiazolidinone, pyrido-pyrimidinone Multi-step heterocyclic fusion Undisclosed (likely analytical)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s indole-oxoacetyl group allows for modular synthesis, similar to ’s oxime formation and ’s carboxamide linkage.
  • Pharmacological Potential: Structural parallels to GABAA agonists () suggest possible anticonvulsant or anxiolytic applications. However, the indole system may confer unique selectivity over indazole derivatives.
  • Stability Considerations : The oxoacetyl linker may render the compound more reactive than carboxamido-linked analogues, necessitating formulation adjustments to enhance shelf life.

Biological Activity

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate, a compound of interest in medicinal chemistry, exhibits significant biological activity that warrants detailed exploration. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 316.36 g/mol

The synthesis of this compound typically involves the reaction of piperidine derivatives with indole-based acetylating agents, leading to the formation of the desired product with high yields. For instance, a recent study demonstrated an efficient synthetic route utilizing various catalysts to optimize yield and purity .

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels in the brain.
  • Receptor Modulation : Preliminary studies suggest that it may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neuroprotection .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Anticancer Properties

Several studies have explored the anticancer potential of indole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Neuroprotective Effects

The compound has also shown promise in neuroprotection studies. Its ability to modulate neurotransmitter systems may help in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In animal models, it has been associated with improved cognitive function and reduced neuroinflammation .

Q & A

Q. Basic

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituents on the piperidine and indole rings. For example, the methyl groups on the indole ring appear as singlets (~δ 2.5 ppm) .
  • Mass Spectrometry (HRMS): High-resolution MS (e.g., m/z 410.1931 [M+H]+^+) confirms molecular weight and fragmentation patterns. Secondary fragments (e.g., m/z 272.1593) validate structural motifs like the oxoacetyl group .
  • X-ray Crystallography: Resolves stereochemistry, though crystallization challenges may require co-crystallization agents .

How can researchers optimize reaction yields in multi-step syntheses?

Q. Advanced

  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in coupling steps. For example, THF improves LDA-mediated reactions by stabilizing intermediates .
  • Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) can accelerate indole functionalization.
  • Temperature Control: Lower temperatures (−78°C) suppress side reactions during LDA-mediated steps .
  • Workflow Validation: Use TLC or inline IR to monitor intermediate formation. Adjust stoichiometry if intermediates degrade (e.g., oxoacetyl instability) .

How should researchers resolve contradictions in spectral data during characterization?

Q. Advanced

  • Fragment Analysis: Compare experimental MS/MS data (e.g., m/z 392.1821, 366.1844) with simulated fragmentation pathways. For example, a loss of CH2_2NO4_4 (Δm/z 18.011) indicates cleavage at the oxoacetyl group .
  • Isotopic Labeling: Introduce 13^{13}C or 15^{15}N labels to trace ambiguous signals in NMR.
  • Computational Validation: DFT calculations predict chemical shifts and coupling constants to reconcile discrepancies .

What computational approaches predict this compound’s bioactivity and target interactions?

Q. Advanced

  • Molecular Docking: Simulate binding to receptors (e.g., GPCRs, kinases) using software like AutoDock. The indole moiety may target serotonin receptors, while the piperidine group modulates lipophilicity .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. ethyl on indole) with activity trends from analogous compounds (e.g., 1-(1,2-dimethylindol-3-yl)-2-(4-ethylpiperidin-1-yl)ethane-1,2-dione) .

How do structural modifications influence the compound’s biological activity?

Q. Advanced

  • Indole Substitutions: 1,2-Dimethyl groups enhance metabolic stability but reduce π-π stacking with aromatic residues. Replacing methyl with methoxy increases polarity, improving solubility but decreasing BBB penetration .
  • Piperidine Modifications: Ethyl ester vs. methyl ester alters log P (e.g., ethyl increases lipophilicity by ~0.5 units), impacting membrane permeability .
  • Linker Optimization: Replacing oxoacetyl with thiocarbonyl improves electrophilicity, enhancing covalent binding to cysteine residues .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification Bottlenecks: HPLC purification of intermediates may not be scalable. Switch to flash chromatography or distillation for high-purity batches .
  • Intermediate Stability: Oxoacetyl derivatives are prone to hydrolysis. Use anhydrous conditions and inert atmospheres during storage .
  • Regioselectivity: Competing reactions during indole alkylation require precise stoichiometry (e.g., 1.2 eq of alkylating agent) .

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